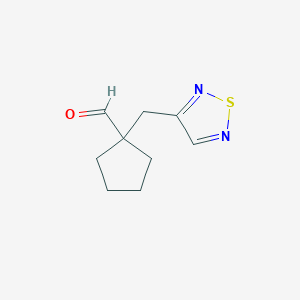
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C₉H₁₂N₂OS. It is characterized by the presence of a thiadiazole ring attached to a cyclopentane ring, which is further functionalized with a carbaldehyde group.
Preparation Methods
The synthesis of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with thiadiazole precursors under specific conditions. One common method includes the use of cyclopentanone as a starting material, which undergoes a series of reactions including condensation, cyclization, and oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(1,2,5-Thiadiazol-3-ylmethyl)benzene-1-carbaldehyde: Similar structure but with a benzene ring instead of a cyclopentane ring.
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-methanol: Similar structure but with a methanol group instead of a carbaldehyde group
Biological Activity
1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde is a compound characterized by its unique structure, combining a thiadiazole ring with a cyclopentane moiety and an aldehyde functional group. Its molecular formula is C₉H₁₂N₂OS, and it has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1935297-00-9 |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentane derivatives with thiadiazole precursors. Common methods include using cyclopentanone as a starting material, which undergoes condensation and oxidation reactions to yield the desired product.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial activity. Thiadiazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains and fungi .
Antifungal Activity
The antifungal activity of thiadiazole derivatives is particularly noteworthy. Compounds similar to this compound have been tested against Candida species. One study highlighted that a related thiadiazole derivative exhibited minimal inhibitory concentrations (MICs) ranging from 8 to 96 μg/ml against pathogenic fungi. The mechanism involves disruption of cell wall biogenesis and increased sensitivity to cell wall-targeting agents .
Case Studies
Several studies have explored the biological activities of thiadiazole derivatives:
- Antifungal Activity Study :
- Antibacterial Activity Assessment :
The biological activity of this compound likely involves its interaction with specific enzymes or receptors within microbial cells. The thiadiazole ring can modulate biochemical pathways, leading to either inhibition or activation of target sites crucial for microbial survival or proliferation .
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(1,2,5-thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H12N2OS/c12-7-9(3-1-2-4-9)5-8-6-10-13-11-8/h6-7H,1-5H2 |
InChI Key |
MSDLSBKYZKSROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=NSN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















